Bromodichloronitromethane
Overview
Description
Bromodichloronitromethane is a halonitromethane compound with the molecular formula CBrCl₂NO₂. It is a colorless, oily liquid that is slightly soluble in chloroform and methanol .
Mechanism of Action
Target of Action
Bromodichloronitromethane is a member of the Halonitromethanes, a recently identified class of disinfection by-products (DBPs) in drinking water
Mode of Action
It’s known that dbps can interact with cellular components, potentially leading to dna damage
Biochemical Pathways
This compound, as a DBP, may affect various biochemical pathways. For instance, bromate, another DBP, can be formed through two pathways of bromide oxidation by ozone or by OH, and it can be removed by biological approaches . .
Pharmacokinetics
It’s known that the compound is a disinfection by-product in drinking water , suggesting that it can be absorbed into the body through ingestion
Result of Action
This compound, as a DBP, can potentially cause DNA damage . In animal studies, exposure to high concentrations of similar compounds has been shown to cause liver and kidney damage . These effects were observed at levels much higher than what humans would normally be exposed to in their everyday environment .
Action Environment
The action of this compound is influenced by environmental factors. It’s primarily formed as a byproduct when chlorine or chlorine-containing chemicals are added to drinking water to kill bacteria . Therefore, the concentration of this compound in the environment can vary depending on the level of water chlorination. Furthermore, the compound quickly evaporates into air , which can also influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bromodichloronitromethane interacts with several biological molecules, including DNA, proteins, and lipids . It binds to DNA and proteins through hydrogen bonding and hydrophobic interactions . It also binds to lipids through hydrophobic interactions .
Cellular Effects
This compound is a mutagenic compound in Salmonella and a potent inducer of DNA strand breaks in mammalian cells . It is formed as a byproduct when chlorine or chlorine-containing chemicals are added to drinking water to kill bacteria .
Molecular Mechanism
It is known to cause DNA strand breaks, suggesting that it may interact with the DNA molecule and disrupt its structure .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inducer of DNA strand breaks, suggesting that its effects may be observed shortly after exposure .
Dosage Effects in Animal Models
It is known that this compound is a potent inducer of DNA strand breaks, suggesting that its effects may be dose-dependent .
Transport and Distribution
Due to its small size and hydrophobic nature, it may be able to pass through cell membranes and distribute throughout the cell .
Subcellular Localization
Due to its small size and hydrophobic nature, it may be able to pass through cell membranes and distribute throughout the cell .
Preparation Methods
Bromodichloronitromethane can be synthesized through the reaction of chloroform and bromoform with triethyl-benzylammonium chloride and sodium hydroxide The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product is obtained
Chemical Reactions Analysis
Bromodichloronitromethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The nitro group in this compound can undergo reduction to form amines, while the halogen atoms can be oxidized under specific conditions.
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form corresponding acids and halides.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and reducing agents like hydrogen gas or metal hydrides for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bromodichloronitromethane has several scientific research applications:
Mutagenesis Research: It is used as an inducer of DNA strand breaks in mammalian cells, making it valuable in studying mutagenesis and DNA repair mechanisms.
Environmental Chemistry: As a disinfection by-product, it is studied to understand its formation, occurrence, and removal from drinking water.
Toxicology: Research on its toxicological effects helps in assessing the risks associated with its presence in drinking water and developing safety guidelines.
Comparison with Similar Compounds
Bromodichloronitromethane is similar to other halonitromethanes and trihalomethanes, such as:
Bromodichloromethane: A trihalomethane with the formula CHBrCl₂, known for its presence in chlorinated drinking water.
Dichlorobromomethane: Another trihalomethane with similar properties and applications.
What sets this compound apart is its unique combination of bromine, chlorine, and nitro groups, which contribute to its distinct chemical reactivity and biological effects.
Properties
IUPAC Name |
bromo-dichloro-nitromethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrCl2NO2/c2-1(3,4)5(6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZWGJLCNQYBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])(Cl)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021509 | |
Record name | Bromodichloronitromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918-01-4 | |
Record name | Bromodichloronitromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methane, bromodichloronitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromodichloronitromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes Bromodichloronitromethane of concern in drinking water?
A: this compound, along with other trihalonitromethanes, are formed as disinfection byproducts (DBPs) during water treatment with ozonation or chlorine/chloramine when bromide ions and natural organic matter are present. [] These compounds have been identified in finished drinking water. [] Research indicates that this compound exhibits both cytotoxicity and genotoxicity in mammalian cells, raising concerns about potential health risks. []
Q2: How does this compound behave at high temperatures relevant to analytical techniques?
A: this compound, like other trihalonitromethanes, is thermally unstable and decomposes at high temperatures commonly used in gas chromatography (GC) and GC/mass spectrometry (GC/MS). [] This decomposition primarily produces haloforms, such as bromoform, through hydrogen atom abstraction from the solvent by thermally generated trihalomethyl radicals. [] The decomposition within the GC/MS system complicates identification due to mixed spectra generation. []
Q3: How reactive is this compound with free radicals present in water treatment processes?
A: this compound readily reacts with both hydroxyl radicals (*OH) and hydrated electrons (e(aq)-), which are common in water treatment settings. [] The measured rate constants (k) for these reactions are as follows:
Q4: How does the toxicity of this compound compare to other halonitromethanes?
A: Studies using Chinese hamster ovary (CHO) cells reveal that this compound exhibits significant cytotoxicity and genotoxicity. [] In chronic cytotoxicity assessments (72-hour exposure), its potency falls between Dibromonitromethane and Bromonitromethane. [] Its ability to induce genomic DNA damage also falls within the higher range of halonitromethanes tested. [] Notably, brominated nitromethanes generally demonstrate higher cytotoxicity and genotoxicity compared to their chlorinated counterparts. []
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